molecular formula C24H21N3O2S B2927838 (Z)-3-allyl-5-benzyl-2-((E)-((5-phenylfuran-2-yl)methylene)hydrazono)thiazolidin-4-one CAS No. 301227-88-3

(Z)-3-allyl-5-benzyl-2-((E)-((5-phenylfuran-2-yl)methylene)hydrazono)thiazolidin-4-one

Cat. No. B2927838
CAS RN: 301227-88-3
M. Wt: 415.51
InChI Key: LMJBAFBJSQSOCM-FOWVXNRSSA-N
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Description

Thiazolidin-4-one is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . Thiazolidin-4-one motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidin-4-one derivatives can be synthesized through various methods. For instance, three-component reactions of oxindole derivatives, thiosemicarbazide with dialkyl acetylenedicarboxylate (or maleimide) can lead to novel indole-hydrazono thiazolidinones . Another method involves the cyclocondensation of aryl/pyrazolyl aldehyde, thiosemicarbazide and maleic anhydride in acetonitrile in the presence of readily available whole cell biocatalyst, baker’s yeast .


Molecular Structure Analysis

The structures of thiazolidin-4-one derivatives can be characterized with Fourier-transform Infrared (FTIR), Nuclear Magnetic Resonance (1H NMR—13C NMR), and High-resolution Mass Spectroscopy (HRMS) .


Chemical Reactions Analysis

Thiazolidin-4-one derivatives have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives can be determined using various spectroscopic studies (FT IR, 1D NMR, 2D NMR, LC–MS) and elemental analysis .

Future Directions

Thiazolidin-4-one derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidin-4-one derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

(2Z)-5-benzyl-2-[(E)-(5-phenylfuran-2-yl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-2-15-27-23(28)22(16-18-9-5-3-6-10-18)30-24(27)26-25-17-20-13-14-21(29-20)19-11-7-4-8-12-19/h2-14,17,22H,1,15-16H2/b25-17+,26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJBAFBJSQSOCM-FOWVXNRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC=C(O2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=C(O2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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